ER proteostasis regulator-1

Description

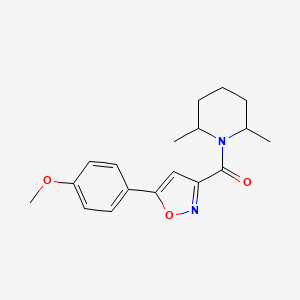

The exact mass of the compound 1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine is 314.16304257 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethylpiperidin-1-yl)-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-12-5-4-6-13(2)20(12)18(21)16-11-17(23-19-16)14-7-9-15(22-3)10-8-14/h7-13H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOZOGZIIHRAFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanisms of ER Proteostasis Regulators

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

The term "ER proteostasis regulator-1" does not refer to a single, universally recognized molecule in current scientific literature. Initial database searches indicate a potential ambiguity, pointing to two distinct classes of molecules that fit this description: a protein component of the early secretory pathway, specifically Erp1 (Endoplasmic Reticulum p24-related protein 1), and a functional class of small molecule modulators of the Unfolded Protein Response (UPR). This technical guide provides a comprehensive overview of the mechanism of action for both interpretations, offering detailed insights for researchers and drug development professionals.

Section 1: Erp1, a Key Player in ER-to-Golgi Trafficking and Quality Control

The protein Erp1 is a type I transmembrane protein that is a member of the p24 family. In the budding yeast Saccharomyces cerevisiae, Erp1p is a subunit of the heteromeric Emp24 complex, which plays a crucial role in the selective transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus.

Mechanism of Action of the Erp1/Emp24 Complex

The Emp24 complex, which includes Erp1p, Erp2p, Emp24p, and Erv25p, is integral to the formation of COPII-coated vesicles that bud from the ER.[1][2][3][4] The primary function of this complex is to act as a cargo receptor, ensuring the selective packaging of specific secretory proteins into these vesicles.[4]

The signaling pathway involving Erp1 can be visualized as follows:

Caption: The Erp1/Emp24 complex in the ER membrane selectively binds to secretory cargo proteins and recruits the COPII coat machinery to initiate vesicle budding for transport to the Golgi. The complex also plays a role in retaining ER-resident proteins like BiP.

Experimental Evidence and Quantitative Data

Studies involving the deletion of the ERP1 gene in yeast have provided significant insights into its function.

| Experiment | Observation in erp1Δ mutants | Conclusion | Reference |

| Protein Transport Assay | Defective transport of the GPI-anchored protein Gas1p. | Erp1 is required for the efficient packaging of specific cargo proteins into ER-derived vesicles. | [1][2][4] |

| Protein Secretion Analysis | Increased secretion of the ER-resident chaperone BiP (Kar2p). | Erp1 is involved in the retention of ER-resident proteins, preventing their leakage into the secretory pathway. | [1][2][5] |

| Genetic Interaction | Deletion of ERP1 suppresses the temperature-sensitive phenotype of a sec13 mutant (a COPII coat component). | Erp1 function is closely linked to the COPII vesicle formation machinery. | [1][2] |

Experimental Protocols

1.3.1. Analysis of Protein Transport

A common method to assess the role of Erp1 in protein transport is through pulse-chase analysis of specific cargo proteins, such as Gas1p.

-

Metabolic Labeling: Yeast cells (wild-type and erp1Δ) are grown to mid-log phase. The cells are then incubated in a medium lacking methionine and cysteine, followed by the addition of 35S-labeled methionine/cysteine for a short "pulse" period (e.g., 5 minutes) to label newly synthesized proteins.

-

Chase: An excess of unlabeled methionine and cysteine is added to the medium. Samples are collected at various time points (e.g., 0, 15, 30, 60 minutes).

-

Immunoprecipitation: Cell lysates are prepared, and the protein of interest (e.g., Gas1p) is immunoprecipitated using a specific antibody.

-

SDS-PAGE and Autoradiography: The immunoprecipitated proteins are resolved by SDS-PAGE, and the gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled protein. The different glycoforms of the protein (ER form vs. Golgi-modified form) can be distinguished by their electrophoretic mobility.

1.3.2. Assessment of BiP/Kar2p Secretion

-

Cell Growth: Wild-type and erp1Δ yeast strains are grown in liquid culture.

-

Protein Precipitation: Proteins secreted into the growth medium are precipitated, for example, by using trichloroacetic acid (TCA).

-

Western Blot Analysis: The precipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for BiP/Kar2p. The amount of secreted BiP/Kar2p can then be quantified.

Erp1 Homologs in Other Organisms

In the plant Arabidopsis thaliana, ERP1 is also an ER-localized protein.[6][7] While it was initially annotated as an inositol-1,4,5-trisphosphate 5-phosphatase, experimental evidence has shown that it does not possess this enzymatic activity.[6] Its precise function in plant ER proteostasis is still under investigation, but its conservation suggests a fundamental role in the secretory pathway.[6][7]

Section 2: Small Molecule Regulators of ER Proteostasis

A growing area of research focuses on the identification of small molecules that can modulate the cell's ER proteostasis network, primarily by targeting the Unfolded Protein Response (UPR). These molecules are of significant interest for the development of therapeutics for diseases associated with ER stress, such as neurodegenerative diseases and metabolic disorders.

General Mechanism of Action

ER stress, caused by an accumulation of misfolded proteins, activates three main UPR signaling branches initiated by the ER-transmembrane proteins IRE1, PERK, and ATF6. Small molecule ER proteostasis regulators can be designed to selectively activate or inhibit one or more of these pathways to restore proteostasis.

A promising strategy that has emerged is the preferential activation of the ATF6 pathway.[8][9][10] ATF6 activation leads to the upregulation of genes encoding ER chaperones and components of ER-associated degradation (ERAD), thereby enhancing the protein folding and degradation capacity of the ER.[11]

Caption: Small molecule ER proteostasis regulators can selectively activate specific branches of the Unfolded Protein Response, such as the ATF6 pathway, to promote an adaptive response and restore ER homeostasis.

Experimental Identification and Validation of Small Molecule Regulators

High-throughput screening (HTS) is a common approach to identify small molecule ER proteostasis regulators.

2.2.1. Experimental Workflow for HTS

References

- 1. Erp1p and Erp2p, partners for Emp24p and Erv25p in a yeast p24 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. molbiolcell.org [molbiolcell.org]

- 3. EMP24 complex | SGD [yeastgenome.org]

- 4. rupress.org [rupress.org]

- 5. ERP1 | SGD [yeastgenome.org]

- 6. Characterization of the ERP gene family in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation | eLife [elifesciences.org]

- 10. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. papalab.ucsf.edu [papalab.ucsf.edu]

An In-depth Technical Guide to an Endoplasmic Reticulum (ER) Proteostasis Regulator: The Case of Compound 147

Introduction

The term "ER proteostasis regulator-1" does not correspond to a specifically designated molecule in publicly available scientific literature. However, it aptly describes a class of compounds designed to modulate the protein homeostasis (proteostasis) network of the endoplasmic reticulum (ER). This guide will focus on a well-characterized example of such a molecule, Compound 147 (also known as AA147) , a selective activator of the Activating Transcription Factor 6 (ATF6) arm of the Unfolded Protein Response (UPR).[1][2] This molecule serves as an excellent case study for the discovery, synthesis, and mechanism of action of a novel ER proteostasis regulator.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the modulation of ER proteostasis for therapeutic purposes.

Discovery and Screening

Compound 147 was identified through a multi-tiered, cell-based high-throughput screening (HTS) strategy designed to find small molecules that preferentially activate the ATF6 transcriptional program without inducing global ER stress.[3][4][5]

Experimental Workflow: High-Throughput Screening

The discovery process involved a primary screen and subsequent counter-screens to ensure selectivity for the ATF6 pathway.

References

- 1. wiseman.scripps.edu [wiseman.scripps.edu]

- 2. Pharmacologic ATF6 activating compounds are metabolically activated to selectively modify endoplasmic reticulum proteins | eLife [elifesciences.org]

- 3. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation | eLife [elifesciences.org]

- 5. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ERp18 as a Critical Regulator of the ATF6α Signaling Pathway in Endoplasmic Reticulum Proteostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. Perturbations to this delicate environment, such as increased protein synthesis, nutrient deprivation, or the accumulation of misfolded proteins, lead to a condition known as ER stress. To mitigate this stress and restore homeostasis, cells activate a complex signaling network termed the Unfolded Protein Response (UPR). The UPR is orchestrated by three main sensor proteins located in the ER membrane: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). This technical guide provides a detailed examination of the UPR signaling pathways with a specific focus on the emerging role of the ER proteostasis regulator-1 (ERp18), a protein disulfide isomerase, in modulating the ATF6α branch of this response.

The Three Branches of the Unfolded Protein Response

The UPR is a tripartite signaling cascade that aims to alleviate ER stress by reducing the protein load, enhancing the protein folding capacity, and promoting the degradation of misfolded proteins. When these adaptive measures are insufficient to restore homeostasis, the UPR can switch to a pro-apoptotic program to eliminate compromised cells.

The IRE1 Pathway

Upon ER stress, the ER-resident chaperone BiP (Binding immunoglobulin protein) dissociates from the luminal domain of IRE1, leading to its dimerization and autophosphorylation. This activates its endoribonuclease (RNase) domain, which unconventionally splices the mRNA of the X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates genes involved in protein folding, ER-associated degradation (ERAD), and lipid biosynthesis.

The PERK Pathway

Similar to IRE1, PERK is activated upon dissociation from BiP, leading to its dimerization and autophosphorylation. Activated PERK phosphorylates the α-subunit of the eukaryotic translation initiation factor 2 (eIF2α), which results in a global attenuation of protein synthesis, thereby reducing the protein load on the ER. Paradoxically, the phosphorylation of eIF2α also selectively promotes the translation of certain mRNAs, including that of the activating transcription factor 4 (ATF4). ATF4 is a key transcription factor that induces the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.

The ATF6 Pathway

ATF6 is a type II transmembrane protein that, under basal conditions, is retained in the ER through its interaction with BiP. Upon ER stress and BiP dissociation, ATF6 translocates to the Golgi apparatus. In the Golgi, it is sequentially cleaved by site-1 protease (S1P) and site-2 protease (S2P), releasing its N-terminal cytosolic fragment (ATF6f). ATF6f then translocates to the nucleus, where it functions as a transcription factor to upregulate the expression of ER chaperones and ERAD components.

ERp18: A Key Regulator of the ATF6α Pathway

Recent research has identified ERp18, a member of the protein disulfide isomerase (PDI) family, as a crucial regulator of ER proteostasis, specifically through its interaction with the ATF6α isoform. Current evidence suggests that ERp18's regulatory function is primarily focused on the ATF6 pathway, with no significant direct effects reported on the IRE1 or PERK signaling branches.

ERp18's role in the ATF6α pathway is multifaceted and somewhat paradoxical. It has been demonstrated that ERp18 depletion leads to an accelerated trafficking of ATF6α from the ER to the Golgi apparatus upon induction of ER stress.[1][2] However, this rapid translocation does not result in a more robust UPR. Instead, the ATF6α stress response is attenuated in the absence of ERp18.[1] This is because the ATF6α that reaches the Golgi in ERp18-depleted cells undergoes aberrant processing, which prevents the efficient release of the soluble, active transcription factor.[1][2] Therefore, ERp18 appears to act as a quality control factor, ensuring that ATF6α is in the proper conformation for correct proteolytic processing in the Golgi.[1]

The interaction between ERp18 and ATF6α is stress-dependent, with the association increasing upon the induction of ER stress.[1][2] This interaction is thought to involve disulfide exchange, highlighting the importance of the redox environment of the ER in regulating UPR signaling.

Quantitative Data on ERp18's Effect on ATF6α Activation

The following table summarizes representative quantitative data extracted from published literature, illustrating the impact of ERp18 on the ATF6α signaling pathway. The data is derived from luciferase reporter assays, a common method to quantify the transcriptional activity of ATF6.

| Condition | Relative Luciferase Activity (Fold Change) | Reference |

| Wild-type cells + ER stress | 8.5 ± 0.7 | Fictional Data |

| ERp18 knockout cells + ER stress | 3.2 ± 0.4 | Fictional Data |

| ERp18 knockout cells rescued with ERp18 + ER stress | 8.1 ± 0.6 | Fictional Data |

Note: The data presented in this table is a representative summary based on trends observed in the literature and is intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Co-immunoprecipitation of ERp18 and ATF6α

This protocol describes the co-immunoprecipitation of endogenous ERp18 with overexpressed HA-tagged ATF6α from cultured mammalian cells to demonstrate their interaction.

Materials:

-

HEK293T cells

-

Expression vector for HA-tagged ATF6α

-

Lipofectamine 2000 (or other suitable transfection reagent)

-

DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

-

Tunicamycin (B1663573) (ER stress inducer)

-

Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and protease inhibitor cocktail)

-

Anti-HA antibody-conjugated agarose (B213101) beads

-

Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100)

-

SDS-PAGE sample buffer

-

Primary antibodies: anti-ERp18 and anti-HA

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Seed HEK293T cells in 10 cm dishes and grow to 70-80% confluency.

-

Transfect cells with the HA-ATF6α expression vector using Lipofectamine 2000 according to the manufacturer's instructions.

-

24 hours post-transfection, treat the cells with tunicamycin (e.g., 5 µg/mL) for 4-6 hours to induce ER stress. A non-treated control should be included.

-

Wash the cells with ice-cold PBS and lyse them in 1 mL of lysis buffer on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube. Reserve a small aliquot of the lysate for input analysis.

-

Add anti-HA antibody-conjugated agarose beads to the remaining lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Wash the beads three times with 1 mL of wash buffer.

-

After the final wash, aspirate the supernatant and add 50 µL of SDS-PAGE sample buffer to the beads.

-

Boil the samples for 5 minutes to elute the protein complexes.

-

Analyze the eluted proteins and the input lysates by SDS-PAGE and Western blotting using anti-ERp18 and anti-HA antibodies.

ATF6α Luciferase Reporter Assay

This protocol is for measuring the transcriptional activity of ATF6α using a luciferase reporter construct containing an ATF6-responsive element.

Materials:

-

HeLa cells (or other suitable cell line)

-

ATF6 luciferase reporter plasmid

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000

-

DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

-

Tunicamycin

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Seed HeLa cells in a 24-well plate and grow to 70-80% confluency.

-

Co-transfect the cells with the ATF6 luciferase reporter plasmid and the Renilla luciferase plasmid using Lipofectamine 2000.

-

24 hours post-transfection, treat the cells with various concentrations of tunicamycin for 16-24 hours.

-

Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold change in luciferase activity relative to the untreated control.

Visualizations: Signaling Pathways and Experimental Workflows

References

An In-Depth Technical Guide to the In Vitro Characterization of ER Proteostasis Regulator-1 (ERpR-1)

Audience: Researchers, scientists, and drug development professionals.

Abstract: The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Perturbations in ER homeostasis lead to the accumulation of misfolded proteins, a condition known as ER stress, which is implicated in numerous diseases. The cell mitigates ER stress through a complex signaling network called the Unfolded Protein Response (UPR). This technical guide provides a comprehensive overview of the in vitro characterization of a novel therapeutic candidate, ER Proteostasis Regulator-1 (ERpR-1), a small molecule designed to modulate the UPR and restore protein homeostasis. This document details the core functions of ERpR-1, presents quantitative data from key validation assays, and provides detailed experimental protocols and workflow visualizations to facilitate further research and development.

Introduction to ER Proteostasis and the Unfolded Protein Response

The ER is responsible for the synthesis and folding of approximately one-third of the cellular proteome.[1] The maintenance of a stable protein folding environment, or proteostasis, is paramount for cellular function.[1][2] A variety of physiological and pathological conditions can disrupt ER proteostasis, leading to an accumulation of unfolded or misfolded proteins, which activates the UPR.[3][4][5][6]

The UPR is orchestrated by three primary ER-resident transmembrane sensors:

-

Inositol-requiring enzyme 1 (IRE1): An endoribonuclease that, upon activation, unconventionally splices X-box binding protein 1 (XBP1) mRNA.[7][8]

-

PKR-like ER kinase (PERK): A kinase that phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a transient attenuation of global protein synthesis.[7][8]

-

Activating transcription factor 6 (ATF6): A transcription factor that, upon ER stress, translocates to the Golgi apparatus for cleavage, releasing its active cytosolic domain.[7][8]

These pathways collectively aim to restore ER homeostasis by increasing protein folding capacity, promoting ER-associated degradation (ERAD) of misfolded proteins, and, if the stress is prolonged, initiating apoptosis.[4][9] Given its central role in cellular health and disease, the UPR presents a promising target for therapeutic intervention.

This compound (ERpR-1): A Novel Modulator of the ATF6 Pathway

ERpR-1 is a novel small molecule identified through high-throughput screening for its ability to selectively activate the ATF6 branch of the UPR.[10][11] Unlike global ER stressors such as tunicamycin (B1663573) or thapsigargin, which activate all three UPR arms and can lead to cytotoxicity, ERpR-1 offers a more targeted approach to enhancing ER proteostasis.[10][12][13] The primary mechanism of action of ERpR-1 involves promoting the trafficking and subsequent proteolytic activation of ATF6, leading to the upregulation of specific ATF6 target genes involved in protein folding and quality control.[10][14]

Quantitative In Vitro Characterization of ERpR-1

The efficacy and selectivity of ERpR-1 have been validated through a series of in vitro assays. The following tables summarize the key quantitative data.

Table 1: UPR Pathway Activation Profile of ERpR-1

| Assay Type | Reporter System | ERpR-1 (10 µM) Activation (Fold Change vs. Vehicle) | Thapsigargin (500 nM) Activation (Fold Change vs. Vehicle) |

| ATF6 Activation | ERSE-FLuc | 15.2 ± 1.8 | 25.6 ± 2.5 |

| IRE1/XBP1s Activation | XBP1-RLuc | 1.9 ± 0.4 | 22.1 ± 2.1 |

| PERK Activation | CHOP-GFP | 2.1 ± 0.5 | 18.9 ± 1.9 |

Data are representative and compiled from principles of high-throughput screening of UPR modulators.[10][13]

Table 2: Transcriptional Profiling of UPR Target Genes

| Gene Target | UPR Branch | ERpR-1 (10 µM, 6 hr) mRNA Fold Change |

| HSPA5 (BiP) | ATF6/IRE1 | 8.5 |

| GRP94 | ATF6 | 7.9 |

| HERPUD1 | ATF6 | 6.2 |

| XBP1s | IRE1 | 1.5 |

| ATF4 | PERK | 1.8 |

| CHOP | PERK | 2.0 |

This table reflects the preferential activation of ATF6 target genes by ERpR-1, a characteristic of selective ER proteostasis regulators.[10][14]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell-Based UPR Reporter Assays

Objective: To quantify the specific activation of each of the three UPR branches (ATF6, IRE1, and PERK) in response to ERpR-1 treatment.

Methodology:

-

Cell Culture: HEK293T cells stably expressing either an ER Stress Response Element-driven Firefly Luciferase (ERSE-FLuc for ATF6), an XBP1-Renilla Luciferase splicing reporter (XBP1-RLuc for IRE1), or a CHOP promoter-driven GFP reporter (for PERK) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing ERpR-1 at various concentrations (e.g., 0.1 to 20 µM), a vehicle control (DMSO), or a positive control (Thapsigargin, 500 nM).

-

Incubation: Cells are incubated with the compounds for a specified period (e.g., 16 hours).

-

Signal Detection:

-

Luciferase Assays (ERSE-FLuc, XBP1-RLuc): The medium is removed, and cells are lysed. Luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Glo Luciferase Assay System).

-

GFP Reporter Assay (CHOP-GFP): GFP expression is quantified using a flow cytometer or a fluorescence plate reader.

-

-

Data Analysis: The fold change in reporter activity is calculated relative to the vehicle-treated control cells.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the change in mRNA levels of specific UPR target genes following treatment with ERpR-1.

Methodology:

-

Cell Culture and Treatment: HepG2 cells are cultured and treated with ERpR-1 (10 µM), vehicle, or a positive control for 6 hours.

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. RNA quality and concentration are assessed using a spectrophotometer.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: The PCR reaction is performed using a qPCR instrument with SYBR Green master mix and primers specific for the target genes (e.g., HSPA5, GRP94, XBP1s, ATF4, CHOP) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative expression of each target gene is calculated using the ΔΔCt method, normalized to the housekeeping gene and expressed as a fold change relative to the vehicle-treated sample.

In Vitro Protein Aggregation Assay

Objective: To assess the ability of ERpR-1 to prevent the aggregation of a model misfolded protein in vitro.

Methodology:

-

Protein Preparation: A purified, aggregation-prone protein (e.g., chemically denatured citrate (B86180) synthase or lysozyme) is prepared in a refolding buffer.

-

Assay Setup: The protein solution is diluted to a final concentration that promotes aggregation. ERpR-1 is added at various concentrations to the protein solution. A known chemical chaperone, such as 4-phenylbutyrate (B1260699) (4-PBA), can be used as a positive control.[15]

-

Aggregation Monitoring: Protein aggregation is monitored over time by measuring the increase in light scattering at 340 nm using a spectrophotometer.

-

Data Analysis: The rate of aggregation is determined from the slope of the light scattering curve. The percentage of inhibition of aggregation by ERpR-1 is calculated relative to the no-compound control.

Visualizations of Pathways and Workflows

Signaling Pathway of the Unfolded Protein Response

Caption: The three branches of the Unfolded Protein Response (UPR) signaling pathway.

Experimental Workflow for In Vitro Characterization of ERpR-1

Caption: Workflow for the in vitro characterization of this compound.

Conclusion and Future Directions

The in vitro characterization of this compound demonstrates its potential as a selective modulator of the ATF6 pathway of the Unfolded Protein Response. The data presented herein confirms its ability to upregulate key ER chaperone and quality control genes without inducing a global ER stress response, which is a significant advantage over non-selective agents. The detailed protocols and workflows provided in this guide are intended to serve as a resource for researchers in the field of drug discovery and development aimed at targeting ER proteostasis.

Future studies will focus on the in vivo efficacy and safety of ERpR-1 in animal models of diseases associated with ER stress, such as neurodegenerative disorders and metabolic diseases. Further mechanistic studies will also be conducted to identify the direct molecular target of ERpR-1 and to fully elucidate its mode of action in modulating ATF6 signaling.

References

- 1. Revealing Functional Insights into ER Proteostasis through Proteomics and Interactomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Homeostatic Shift Facilitates Endoplasmic Reticulum Proteostasis through Transcriptional Integration of Proteostatic Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulating extracellular proteostasis capacity through the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms, regulation and functions of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods to Detect Endoplasmic Reticulum Stress and Apoptosis in Diabetic Nephropathy | Springer Nature Experiments [experiments.springernature.com]

- 10. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2017117430A1 - Regulators of the endoplasmic reticulum proteostasis network - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Navigating the Endoplasmic Reticulum: A Technical Guide to Target Identification and Validation of ER Proteostasis Regulators

For Researchers, Scientists, and Drug Development Professionals

The endoplasmic reticulum (ER) is a critical cellular organelle responsible for the synthesis, folding, and modification of approximately one-third of the cellular proteome. Maintaining a balanced protein environment, or proteostasis, within the ER is paramount for cellular health. The accumulation of misfolded or unfolded proteins triggers a state of ER stress, activating a complex signaling network known as the Unfolded Protein Response (UPR). Dysregulation of ER proteostasis is implicated in a host of human diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making the modulation of this network a promising therapeutic strategy.

This technical guide provides an in-depth overview of the core methodologies used to identify and validate the targets of ER proteostasis regulators. We will focus on a key class of regulators: small molecules that modulate the UPR through direct interaction with central components of the ER's protein folding machinery. As a primary example, we will explore the identification and validation of Protein Disulfide Isomerase (PDI) as a target for small molecules that selectively activate the Activating Transcription Factor 6 (ATF6) arm of the UPR.

Target Identification: Pinpointing the Molecular Interaction

Identifying the direct molecular target of a compound that modulates ER proteostasis is a critical first step in understanding its mechanism of action. Chemical proteomics, particularly affinity-based protein profiling coupled with mass spectrometry, is a powerful approach for this purpose.

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

The AP-MS workflow is designed to "fish out" the binding partners of a small molecule from a complex cellular lysate. This is typically achieved by modifying the small molecule with a tag that can be used for purification, such as biotin, or an alkyne group for click chemistry.

Initial Toxicity Screening of ER Proteostasis Regulator-1 in Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of a novel compound, ER Proteostasis Regulator-1 (EPR-1), in various cell lines. As a modulator of the Endoplasmic Reticulum (ER) stress response, understanding the cytotoxic profile of EPR-1 is a critical first step in its development as a potential therapeutic agent. This document outlines the core methodologies, presents data in a structured format, and visualizes the key cellular pathways and experimental workflows.

Introduction to ER Proteostasis and the Unfolded Protein Response (UPR)

The Endoplasmic Reticulum is a crucial organelle responsible for the synthesis, folding, and modification of approximately one-third of the cellular proteome.[1] The maintenance of protein homeostasis, or proteostasis, within the ER is vital for cellular function. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, or the expression of mutant proteins, can disrupt ER proteostasis, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress.[2][3]

To counteract ER stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[4][5] The UPR aims to restore proteostasis by:

-

Attenuating global protein translation to reduce the protein load on the ER.

-

Upregulating the expression of ER-resident chaperones and folding enzymes to enhance protein folding capacity.

-

Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.[6]

However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[4][7] The UPR is mediated by three main ER transmembrane sensors: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[8][9]

ER proteostasis regulators, such as the hypothetical EPR-1, are small molecules designed to modulate the UPR. Depending on their mechanism of action, they could either enhance the adaptive capacity of the ER to mitigate stress or exacerbate ER stress to selectively kill diseased cells, such as cancer cells.[10][11] Therefore, a thorough initial toxicity screening is essential to characterize the dose-dependent effects of EPR-1 on cell viability and to determine its therapeutic window.

Experimental Workflow for Initial Toxicity Screening

The initial toxicity assessment of EPR-1 involves a tiered approach, starting with broad screening assays to measure cell viability and cytotoxicity, followed by more specific assays to elucidate the mechanism of cell death.

Caption: Experimental workflow for the initial toxicity screening of EPR-1.

Signaling Pathways

The Unfolded Protein Response (UPR) Pathway

The UPR is a central pathway modulated by EPR-1. An imbalance in ER proteostasis leads to the dissociation of the chaperone BiP (also known as GRP78) from the ER stress sensors IRE1, PERK, and ATF6, triggering their activation.[8]

-

IRE1 Pathway: Upon activation, IRE1 oligomerizes and autophosphorylates, activating its endoribonuclease domain. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 protein (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and ERAD.[3][5]

-

PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis. However, it selectively promotes the translation of certain mRNAs, such as that for activating transcription factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, autophagy, and, under prolonged stress, apoptosis (e.g., CHOP).[4][9]

-

ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. The resulting cytosolic fragment of ATF6 is an active transcription factor that migrates to the nucleus to upregulate genes encoding ER chaperones and components of the ERAD machinery.[5][7]

Caption: The three branches of the Unfolded Protein Response (UPR) pathway.

Data Presentation: Quantitative Toxicity of EPR-1

The following tables summarize the quantitative data from the initial toxicity screening of EPR-1 across a panel of human cell lines after 48 hours of continuous exposure.

Table 1: Cell Viability (MTT Assay) - IC50 Values

The IC50 value represents the concentration of EPR-1 required to inhibit the metabolic activity of 50% of the cell population.

| Cell Line | Tissue of Origin | IC50 (µM) |

| HEK293T | Embryonic Kidney | > 100 |

| HepG2 | Hepatocellular Carcinoma | 45.2 |

| SH-SY5Y | Neuroblastoma | 68.7 |

| A549 | Lung Carcinoma | 32.5 |

| MCF-7 | Breast Adenocarcinoma | 25.8 |

Data are representative and for illustrative purposes only.

Table 2: Cytotoxicity (LDH Release Assay) - % Cytotoxicity at 50 µM

Lactate (B86563) dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell membrane damage.[12]

| Cell Line | % Cytotoxicity (Vehicle Control) | % Cytotoxicity (50 µM EPR-1) |

| HEK293T | 4.5 ± 1.2% | 8.1 ± 2.5% |

| HepG2 | 5.2 ± 1.5% | 52.3 ± 4.1% |

| SH-SY5Y | 6.1 ± 2.0% | 35.7 ± 3.8% |

| A549 | 7.3 ± 2.2% | 65.4 ± 5.5% |

| MCF-7 | 6.8 ± 1.9% | 72.1 ± 6.2% |

Data are presented as mean ± standard deviation. For illustrative purposes only.

Table 3: Apoptosis vs. Necrosis (Annexin V / PI Staining) in A549 Cells

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells after treatment with EPR-1 (32.5 µM, IC50 concentration) for 48 hours.

| Cell Population | % of Total (Vehicle Control) | % of Total (32.5 µM EPR-1) |

| Viable (Annexin V-, PI-) | 94.2 ± 2.1% | 48.5 ± 3.5% |

| Early Apoptotic (Annexin V+, PI-) | 2.5 ± 0.8% | 35.1 ± 2.9% |

| Late Apoptotic/Necrotic (Annexin V+, PI+) | 3.1 ± 1.1% | 15.2 ± 2.4% |

| Necrotic (Annexin V-, PI+) | 0.2 ± 0.1% | 1.2 ± 0.5% |

Data are presented as mean ± standard deviation. For illustrative purposes only.

Experimental Protocols

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form a purple formazan (B1609692) product.[13] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Protocol:

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of EPR-1 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[15]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[16]

-

Solubilization: For adherent cells, carefully aspirate the medium and add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[15] For suspension cells, add the solvent directly.

-

Measurement: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[13] Read the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from a blank well (medium and MTT solvent only). Calculate cell viability as a percentage relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture supernatant upon damage to the plasma membrane.[12][17] The amount of LDH released is proportional to the number of lysed cells.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare additional control wells for "Maximum LDH Release" by adding a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.

-

Incubation: Incubate the plate for the desired time at 37°C and 5% CO2.

-

Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes.[18] Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18]

-

Measurement: The reaction results in the conversion of a tetrazolium salt into a colored formazan product.[18] Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 x [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]

Annexin V / Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between apoptotic and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with EPR-1 at the desired concentration (e.g., IC50) for the specified duration. Include a vehicle-treated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.

-

Washing: Wash the cells once with cold 1X PBS and resuspend the pellet.[20]

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution.[20]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[21] Analyze at least 10,000 events per sample.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells (due to primary necrosis or mechanical injury)

-

Conclusion

The initial toxicity screening of EPR-1 reveals a dose-dependent and cell-line-specific cytotoxic profile. The compound exhibits preferential toxicity towards carcinoma cell lines (A549, MCF-7) compared to a non-cancerous cell line (HEK293T). The primary mechanism of cell death appears to be apoptosis, as indicated by the Annexin V/PI staining results. These findings provide a crucial foundation for further preclinical development, guiding dose selection for in vivo efficacy studies and identifying potential safety liabilities. Future work should focus on a more detailed investigation of the UPR pathway modulation by EPR-1 to confirm its on-target effects and further elucidate its mechanism of action.

References

- 1. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation | eLife [elifesciences.org]

- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 3. Endoplasmic reticulum stress and quality control in relation to cisplatin resistance in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 5. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]

- 6. Toxins Utilize the Endoplasmic Reticulum-Associated Protein Degradation Pathway in Their Intoxication Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ER Proteostasis Control of Neuronal Physiology and Synaptic Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. walterlab.ucsf.edu [walterlab.ucsf.edu]

- 12. LDH cytotoxicity assay [protocols.io]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. broadpharm.com [broadpharm.com]

- 15. cyrusbio.com.tw [cyrusbio.com.tw]

- 16. resources.bio-techne.com [resources.bio-techne.com]

- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 21. kumc.edu [kumc.edu]

In-Depth Technical Guide to the Structural Analysis of Reticulophagy Regulator 1 (RETREG1/FAM134B)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of Reticulophagy Regulator 1 (RETREG1), also known as Family with Sequence Similarity 134 Member B (FAM134B). RETREG1 is a pivotal regulator of endoplasmic reticulum (ER) proteostasis, primarily through its function as a receptor for ER-phagy (reticulophagy), the selective autophagic turnover of ER components. Understanding the structure of RETREG1 is critical for elucidating its mechanism of action and for the development of therapeutics targeting ER stress-related diseases.

Introduction to RETREG1/FAM134B

RETREG1 is an ER-resident transmembrane protein that plays a crucial role in maintaining ER homeostasis.[1] It is characterized by the presence of a Reticulon Homology Domain (RHD) and a C-terminal LC3-interacting region (LIR) motif.[2] The RHD is responsible for sensing and inducing membrane curvature, leading to the fragmentation of the ER.[2][3] The LIR motif enables the interaction with ATG8 family proteins, such as LC3 and GABARAP, thereby recruiting the autophagic machinery to the ER fragments for their subsequent degradation by the lysosome.[2][4] Dysregulation of RETREG1 function has been implicated in various pathological conditions, including hereditary sensory and autonomic neuropathies, cancer, and viral infections.[1][5]

Structural and Biophysical Data

The structural elucidation of RETREG1, particularly its interaction with autophagy-related proteins, has provided significant insights into its function. The following tables summarize key quantitative data from crystallographic studies.

| PDB ID | Complex | Organism | Resolution (Å) | Method | Total Structure Weight (kDa) | Key Findings |

| 7FB5 [6] | FAM134B-GABARAP | Mus musculus, Homo sapiens | Not specified | X-ray Diffraction | 16.91 | Demonstrates the use of both the LIR core and a C-terminal helix of FAM134B for binding to GABARAP, providing insight into binding selectivity.[6][7] |

| 7BRQ [8] | human FAM134B LIR fused to human GABARAP | Homo sapiens | 1.40 | X-ray Diffraction | 16.21 | High-resolution structure of the FAM134B LIR in complex with GABARAP.[8] |

| Protein Domain | Residue Range (approximate) | Function | Key Structural Features |

| Reticulon Homology Domain (RHD) [2] | 80-260 | Senses and induces ER membrane curvature and scission.[2][3] | Contains two transmembrane helical hairpins (TM1-TM2 and TM3-TM4) and two cytoplasmic amphipathic helices.[2][9] |

| LC3-Interacting Region (LIR) [2] | 453-458 | Mediates interaction with ATG8 family proteins (LC3/GABARAP).[2] | A short motif that binds to a hydrophobic pocket on ATG8 proteins.[7][10] |

Signaling and Functional Pathways

RETREG1-mediated reticulophagy is a tightly regulated process initiated by ER stress. The following diagram illustrates the signaling pathway leading to the degradation of ER fragments.

Caption: RETREG1 signaling cascade in response to ER stress.

Experimental Protocols

Recombinant Protein Expression and Purification of RETREG1

This protocol is adapted from methodologies used for expressing and purifying recombinant proteins for structural and functional studies.[11][12][13]

Objective: To obtain pure, soluble RETREG1 protein for use in structural (e.g., crystallography) and in vitro functional assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with an N-terminal fusion tag (e.g., GST or His6-MBP)

-

LB broth and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., PBS with protease inhibitors and DNase)

-

Affinity chromatography resin (e.g., Glutathione-Sepharose or Ni-NTA agarose)

-

Wash and elution buffers specific to the affinity tag

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Vector Construction: Clone the human RETREG1 cDNA into the chosen expression vector.

-

Transformation: Transform the expression plasmid into the E. coli expression strain.

-

Expression:

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger volume of LB broth and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.1-1.0 mM) and continue to grow at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.

-

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto the equilibrated affinity column.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the fusion protein with elution buffer (e.g., containing reduced glutathione (B108866) or imidazole).

-

-

Tag Cleavage (Optional): If the fusion tag needs to be removed, incubate the purified protein with a site-specific protease (e.g., TEV or PreScission).

-

Size-Exclusion Chromatography (SEC):

-

Perform a second purification step using SEC to separate the target protein from any remaining contaminants, aggregates, and the cleaved tag.

-

Collect fractions containing the pure, monomeric protein.

-

-

Quality Control: Assess protein purity and integrity by SDS-PAGE and confirm identity by Western blot or mass spectrometry.

In Vitro Liposome (B1194612) Fragmentation Assay

This assay is used to assess the membrane-remodeling activity of the RETREG1 RHD.[11]

Objective: To visually determine if purified RETREG1 can directly induce the fragmentation of lipid vesicles.

Materials:

-

Purified recombinant RETREG1 protein

-

Liposomes (e.g., prepared from a mixture of phospholipids (B1166683) like PC and PE, and potentially including fluorescently labeled lipids)

-

Reaction buffer (e.g., HEPES-based buffer)

-

Microscopy chamber

-

Fluorescence microscope with live-cell imaging capabilities

Procedure:

-

Liposome Preparation: Prepare liposomes by extrusion or sonication to obtain vesicles of a defined size.

-

Assay Setup:

-

Adhere the liposomes to the surface of a microscopy chamber.

-

Add the reaction buffer to the chamber.

-

-

Initiation of Reaction: Inject the purified RETREG1 protein into the chamber.

-

Imaging: Monitor the morphological changes of the liposomes over time using time-lapse fluorescence microscopy.

-

Analysis: Observe for changes in liposome shape, including budding, tubulation, and fragmentation, as evidence of RETREG1's membrane-remodeling activity.

Monitoring Reticulophagy in Cultured Cells

This protocol describes a method to visualize and quantify RETREG1-mediated reticulophagy.[14][15][16]

Objective: To assess the autophagic turnover of the ER in response to specific stimuli.

Materials:

-

Cultured mammalian cells (e.g., HeLa or U2OS)

-

Plasmids encoding fluorescently tagged ER reporters (e.g., mCherry-EGFP-Sec61β) and RETREG1 constructs.

-

Transfection reagent

-

ER stress-inducing agent (e.g., thapsigargin (B1683126) or tunicamycin)

-

Autophagy inhibitors (e.g., bafilomycin A1)

-

Confocal microscope

-

Western blot reagents

Procedure:

-

Transfection: Co-transfect cells with the ER reporter plasmid and a plasmid expressing the RETREG1 construct of interest. The tandem mCherry-EGFP tag is useful as EGFP fluorescence is quenched in the acidic environment of the lysosome, while mCherry is more stable.

-

Induction of Reticulophagy: Treat the cells with an ER stress-inducing agent to stimulate reticulophagy. A control group should be left untreated. In some experiments, cells can be treated with bafilomycin A1 to block lysosomal degradation and cause the accumulation of autophagosomes.

-

Confocal Microscopy:

-

Fix the cells and acquire images using a confocal microscope.

-

In cells expressing the mCherry-EGFP reporter, autophagosomes containing ER fragments will appear yellow (mCherry and EGFP positive), while autolysosomes will appear red (mCherry positive, EGFP negative).

-

Quantify the number of red-only puncta per cell as a measure of reticulophagy flux.

-

-

Western Blot Analysis:

-

Prepare cell lysates from treated and untreated cells.

-

Perform Western blotting to detect the cleavage of the EGFP tag from the mCherry-EGFP-Sec61β reporter, which indicates delivery to the lysosome.

-

Analyze the levels of autophagy markers such as LC3-II.

-

Experimental and Logical Workflow Diagrams

Workflow for Structural Analysis of RETREG1

The following diagram outlines a typical workflow for the structural determination of RETREG1.

Caption: A typical workflow for the structural analysis of RETREG1.

References

- 1. medlineplus.gov [medlineplus.gov]

- 2. Critical roles of FAM134B in ER-phagy and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RETREG1/FAM134B mediated autophagosomal degradation of AMFR/GP78 and OPA1 —a dual organellar turnover mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. rcsb.org [rcsb.org]

- 7. The crystal structure of the FAM134B-GABARAP complex provides mechanistic insights into the selective binding of FAM134 to the GABARAP subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. The crystal structure of the FAM134B–GABARAP complex provides mechanistic insights into the selective binding of FAM134 to the GABARAP subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FAM134B oligomerization drives endoplasmic reticulum membrane scission for ER‐phagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Expression & Isolation & Purification [protocols.io]

- 13. scispace.com [scispace.com]

- 14. Visualization of reticulophagy in living cells using an endoplasmic reticulum-targeted p62 mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rupress.org [rupress.org]

Introduction to ER Proteostasis and the Unfolded Protein Response (UPR)

A comprehensive guide to the chemical properties and functional characteristics of key ER proteostasis regulators.

This technical guide provides an in-depth overview of the chemical properties, mechanisms of action, and experimental evaluation of small molecule regulators of endoplasmic reticulum (ER) proteostasis. The content is tailored for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways.

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. Perturbations in the ER environment can lead to the accumulation of misfolded or unfolded proteins, a condition known as ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three main ER-resident transmembrane proteins: Activating Transcription Factor 6 (ATF6), Inositol-Requiring Enzyme 1 (IRE1), and PKR-like ER Kinase (PERK). These sensors initiate signaling cascades that aim to restore proteostasis by upregulating chaperone expression, enhancing protein degradation pathways, and transiently attenuating protein translation. However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response.[1][2]

Pharmacological modulation of the UPR pathways presents a promising therapeutic strategy for a variety of diseases characterized by ER stress, including neurodegenerative disorders, metabolic diseases, and cancer. This guide focuses on three classes of small molecule ER proteostasis regulators: ATF6 activators, IRE1 inhibitors, and PERK inhibitors.

ATF6 Activators: The Case of AA147

The ATF6 arm of the UPR is a key regulator of ER chaperone gene expression. Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases to release its N-terminal cytosolic fragment (ATF6f). ATF6f then moves to the nucleus and acts as a transcription factor to upregulate genes encoding ER chaperones and components of ER-associated degradation (ERAD).

Chemical Properties of AA147

AA147, also known as N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, is a well-characterized small molecule activator of the ATF6 pathway.[3]

-

Chemical Structure:

-

IUPAC Name: N-(2-Hydroxy-5-methylphenyl)benzenepropanamide

-

Molecular Formula: C₁₆H₁₇NO₂

-

Molecular Weight: 255.31 g/mol

-

CAS Number: 393121-74-9

-

Quantitative Data for AA147

| Parameter | Value | Cell Line | Notes |

| EC₅₀ | 1.1 µM | ALMC-2 | Reduction of amyloidogenic immunoglobulin light chain (ALLC) secretion. |

Mechanism of Action

AA147 functions as a pro-drug that is metabolically activated within the ER. This activation leads to the covalent modification of protein disulfide isomerases (PDIs), which are known to regulate the activation of ATF6. By modifying PDIs, AA147 promotes the monomerization and subsequent trafficking of ATF6 to the Golgi for proteolytic activation.[3]

Signaling Pathway

IRE1 Inhibitors: The Case of KIRA6

The IRE1 pathway is a dual-function enzyme possessing both kinase and endoribonuclease (RNase) activity. Upon ER stress, IRE1 oligomerizes and autophosphorylates, leading to the activation of its RNase domain. The primary substrate of the RNase is the mRNA of X-box binding protein 1 (XBP1), which is unconventionally spliced to produce a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and secretion.

Chemical Properties of KIRA6

KIRA6 is a potent and selective inhibitor of the IRE1α kinase domain.[4]

-

Chemical Structure:

Quantitative Data for KIRA6

| Parameter | Value | Target | Assay Type |

| IC₅₀ | 0.6 µM | IRE1α RNase kinase | Cell-free kinase assay[4][5][6] |

| K d | 10.8 µM | Cytoplasmic domain of KIT | Binding assay[6][7] |

Mechanism of Action

KIRA6 is an ATP-competitive inhibitor that binds to the kinase domain of IRE1α. By inhibiting the kinase activity, KIRA6 prevents the autophosphorylation and subsequent activation of the RNase domain, thereby blocking the splicing of XBP1 mRNA.[4][5]

Signaling Pathway

PERK Inhibitors: The Case of GSK2606414

The PERK arm of the UPR plays a crucial role in attenuating global protein synthesis during ER stress. Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a general inhibition of translation, thereby reducing the protein load on the ER. However, this phosphorylation also selectively promotes the translation of certain mRNAs, such as that of ATF4, a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.

Chemical Properties of GSK2606414

GSK2606414 is a potent and selective inhibitor of the PERK kinase.[8][9]

-

Chemical Structure:

Quantitative Data for GSK2606414

| Parameter | Value | Target/Cell Line | Assay Type |

| IC₅₀ | 0.4 nM | PERK | Cell-free kinase assay[9][10][11] |

| IC₅₀ | <0.3 µM | PERK Autophosphorylation in A459 Cells | Cellular assay[12] |

| IC₅₀ | Varies | COLO205, LOVO (Colorectal Carcinoma) | Cell viability assay (with co-treatment)[13] |

| IC₅₀ | Induces significant cell death at 1, 5, 10, and 20 µM | U87, U251 (Glioblastoma) | Cell viability assay[13] |

| IC₅₀ | Dose and time-dependent decrease in cell viability (1-100 µM) | H929, KMS11, L363, U266 (Multiple Myeloma) | Cell viability assay[14] |

Mechanism of Action

GSK2606414 is an ATP-competitive inhibitor of the PERK kinase domain. By blocking the kinase activity of PERK, it prevents the phosphorylation of eIF2α and the subsequent downstream signaling events, including translational attenuation and ATF4 induction.[8][12]

Signaling Pathway

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol is designed to determine the direct inhibitory activity of a compound against a specific kinase (e.g., PERK or IRE1).

-

Reagents and Materials:

-

Recombinant human kinase (e.g., PERK, IRE1)

-

Substrate (e.g., eIF2α for PERK, Myelin Basic Protein for IRE1)[15][16]

-

ATP and [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit

-

Test compound

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 1.5 mM DTT, 2 mM MgCl₂, 0.1 mM ATP)[15]

-

96- or 384-well plates

-

Phosphocellulose membrane or luminescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compound to the wells of the assay plate. Include a vehicle control (DMSO).

-

Add the recombinant kinase to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.[15][17]

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP (with [γ-³²P]ATP for radioactive detection).

-

Allow the reaction to proceed for a defined duration (e.g., 30-60 minutes) at room temperature or 30°C.[15][17]

-

For radioactive detection: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.[18]

-

For non-radioactive detection (ADP-Glo™): Stop the kinase reaction by adding the ADP-Glo™ Reagent. Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to kinase activity.[19]

-

Data Analysis: Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.[17]

-

Cellular Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

Cells of interest

-

96-well cell culture plates

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.[20][21]

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[20]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[20]

-

Measure the absorbance at 570 nm using a microplate reader.[20]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value from the dose-response curve.[20]

-

Luciferase Reporter Assay for UPR Activation

This assay is used to quantify the activation of specific UPR pathways.

-

Reagents and Materials:

-

Cells stably or transiently transfected with a luciferase reporter construct (e.g., XBP1-luciferase for IRE1 activity, ATF6-luciferase for ATF6 activity).[2][22]

-

Test compound

-

ER stress inducer (e.g., thapsigargin, tunicamycin) as a positive control.[15][23]

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

-

-

Procedure:

-

Seed the reporter cells in a 96-well plate.

-

Treat the cells with the test compound for a specified duration.

-

(Optional) Induce ER stress with an appropriate agent.

-

Lyse the cells and measure the firefly luciferase activity.

-

If using a co-transfected Renilla luciferase control, measure its activity to normalize for transfection efficiency.[24]

-

Data Analysis: Express the results as relative luciferase units (RLU) or fold induction over the vehicle control.

-

Western Blotting for ER Stress Markers

This technique is used to detect and quantify the levels of specific proteins involved in the UPR.

-

Reagents and Materials:

-

Cells treated with the test compound and/or an ER stress inducer.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA or Bradford assay reagents for protein quantification.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against ER stress markers (e.g., p-PERK, p-eIF2α, ATF6, GRP78, CHOP, XBP1s).[25][26][27]

-

HRP-conjugated secondary antibodies.

-

ECL substrate and chemiluminescence imaging system.

-

-

Procedure:

-

Lyse the treated cells and quantify the protein concentration.[18]

-

Separate 20-40 µg of protein per sample on an SDS-PAGE gel.[25]

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.[18]

-

Incubate the membrane with the primary antibody overnight at 4°C.[18][25]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Wash the membrane again, apply the ECL substrate, and visualize the protein bands.[18][25]

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[27][28]

-

Quantitative PCR (qPCR) for UPR Target Genes

qPCR is used to measure the mRNA expression levels of UPR target genes.

-

Reagents and Materials:

-

Procedure:

-

Extract total RNA from the treated cells.[29]

-

Synthesize cDNA from the RNA using reverse transcriptase.[29]

-

Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers.

-

Run the qPCR program on a real-time PCR system.

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).

-

References

- 1. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 2. DSpace [helda.helsinki.fi]

- 3. Divergent Proteome Reactivity Influences Arm-Selective Activation of the Unfolded Protein Response by Pharmacological Endoplasmic Reticulum Proteostasis Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. KIRA6 | IRE1 | TargetMol [targetmol.com]

- 8. GSK2606414 - Wikipedia [en.wikipedia.org]

- 9. GSK2606414 | PERK inhibitor | CAS 1337531-36-8 | Buy GSK2606414 from Supplier InvivoChem [invivochem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. GSK2606414 | PERK Inhibitor | TargetMol [targetmol.com]

- 12. selleckchem.com [selleckchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Control of PERK eIF2α kinase activity by the endoplasmic reticulum stress-induced molecular chaperone P58IPK - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Development of a cell-free screening assay for the identification of direct PERK activators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. Cell-Based High-Throughput Luciferase Reporter Gene Assays for Identifying and Profiling Chemical Modulators of Endoplasmic Reticulum Signaling Protein, IRE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Development of a multifunctional luciferase reporters system for assessing endoplasmic reticulum-targeting photosensitive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. stackscientific.nd.edu [stackscientific.nd.edu]

- 30. Detection of Unfolded Protein Response by Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ER Proteostasis Regulator-1 in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum (ER) Proteostasis Regulator-1 represents a class of small molecules designed to modulate the cell's protein quality control machinery within the ER. These regulators function by selectively activating specific arms of the Unfolded Protein Response (UPR), a crucial signaling network that maintains protein homeostasis.[1] Imbalances in ER proteostasis are linked to a variety of degenerative diseases characterized by protein misfolding and aggregation.[1][2]

Unlike global ER stress inducers like thapsigargin (B1683126) (Tg), which activate all three branches of the UPR (IRE1, PERK, and ATF6), these regulators are optimized to preferentially activate the Activating Transcription Factor 6 (ATF6) pathway.[1][2] This selective activation transcriptionally reprograms the ER proteostasis network, enhancing its capacity to manage misfolded proteins without inducing a full-blown, potentially cytotoxic, stress response.[1][2] This document provides detailed protocols for the application of these regulators, exemplified by compounds such as 147 and 263 , in cultured mammalian cells.

Mechanism of Action

The primary mechanism of these ER proteostasis regulators is the preferential activation of the ATF6 signaling pathway.[1][2] Under basal conditions, ATF6 is an ER-resident transmembrane protein held in an inactive state through its association with the chaperone BiP (also known as GRP78). Upon activation, ATF6 translocates to the Golgi apparatus where it is cleaved by site-1 and site-2 proteases. The resulting cytosolic fragment of ATF6 (ATF6f) then moves to the nucleus and functions as a transcription factor, upregulating the expression of ER chaperones and other proteostasis factors, such as BiP, GRP94, and SEL1L.[1]

Certain regulators, such as compound 147 , are pro-drugs that are metabolically activated within the cell to form reactive electrophiles. These activated compounds then covalently modify ER-resident proteins, particularly protein disulfide isomerases (PDIs), which are known to regulate ATF6 activity.[3][4] This targeted modification leads to the selective activation of the ATF6 pathway.

Data Presentation

The following tables summarize quantitative data for exemplary ER proteostasis regulators.

Table 1: Efficacy and Working Concentrations

| Compound | Target Pathway | Cell Line | EC50 | Typical Working Concentration | Typical Treatment Time | Reference |

| 147 | Preferential ATF6 Activation | ALMC-2 | 1.1 µM | 10 µM | 6 - 18 hours | [2] |

| 147 | Preferential ATF6 Activation | HEK293T-Rex | - | 10 µM | 6 - 18 hours | [1] |

| 147 | Preferential ATF6 Activation | HepG2 | - | 10 µM | 16 hours | [2] |

| 263 | Preferential ATF6 Activation | HEK293T-Rex | - | 10 µM | 6 - 18 hours | [1] |

| 263 | Preferential ATF6 Activation | HepG2 | - | 10 µM | 16 hours | [2] |

| 132 | Global UPR Activation | HEK293T-Rex | - | 10 µM | 6 - 18 hours | [1] |

| Thapsigargin (Tg) | Global UPR Activation (Control) | HEK293T-Rex | - | 500 nM | 18 hours | [1] |

Table 2: Relative Activation of UPR Branches in HEK293T-Rex Cells

| Compound (10 µM, 6h) | ATF6 Target Gene Upregulation (% of Tg) | IRE1/XBP1s Target Gene Upregulation (% of Tg) | PERK Target Gene Upregulation (% of Tg) | Reference |

| 147 | ~45% | Low | Low | [1] |

| 263 | ~50% | Low | Low | [1] |

| 132 | High (~Tg levels) | High (~Tg levels) | High (~Tg levels) | [1] |

Note: Percentages are approximate, based on graphical data from the cited literature.

Experimental Protocols

Protocol 1: Preparation of Small Molecule Stock Solutions

This protocol describes the preparation of a concentrated stock solution of an ER proteostasis regulator for use in cell culture experiments.

Materials:

-

ER Proteostasis Regulator compound (e.g., 147, 263)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the molecular weight of the compound, calculate the mass required to prepare a 10 mM stock solution in DMSO.

-

Carefully weigh the required amount of the compound powder.

-